molecular formula C20H20N8Na2O5 B012208 Methotrexate sodium CAS No. 7413-34-5

Methotrexate sodium

Cat. No. B012208
CAS RN: 7413-34-5
M. Wt: 498.4 g/mol
InChI Key: DASQOOZCTWOQPA-GXKRWWSZSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methotrexate (MTX) is a chemotherapeutic agent that has been the subject of various modifications to enhance its anticancer activity while attempting to reduce its side effects. The synthesis of MTX derivatives involves structural modifications aimed at improving its binding affinity with target enzymes such as dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS), crucial for its antifolate activity. These efforts have led to a range of derivatives with varying degrees of success in enhancing anticancer efficacy and other biological activities, including anti-malarial and anti-diabetic effects (A. Nemat, M. Iqbal, T. Mehmood, 2020).

Scientific Research Applications

Application in Cancer Treatment

  • Scientific Field : Oncology
  • Summary of Application : Methotrexate sodium is an antineoplastic drug that inhibits dihydrofolate reductase, thus preventing the conversion from dihydrofolate to tetrahydrofolate. It is used to treat various cancers, such as breast cancer, lung cancer, head and neck cancer, and skin cancer .
  • Methods of Application : Methotrexate sodium is often administered orally or by injection. The dosage and frequency depend on the type and stage of cancer being treated .

Application in Nanoparticle Drug Delivery

  • Scientific Field : Nanomedicine
  • Summary of Application : Methotrexate-loaded superparamagnetic iron oxide nanoparticles (SPIONs) have been developed for the treatment of breast cancer. These nanoparticles are coated with poly(lactic-co-glycolic acid) and polyethylene glycol .
  • Methods of Application : The nanoparticles are created using supercritical liquid technology and optimized with a Box−Behnken design . They are then administered to the patient, where they target and kill cancer cells .
  • Results or Outcomes : The MTX-SPIONs exhibited prolonged anticancer effects against MCF-7 cell lines compared to MTX alone, indicating that SPION-delivered chemotherapeutics may increase cytotoxicity .

Application in Niosome Formulation

  • Scientific Field : Pharmaceutical Sciences
  • Summary of Application : Methotrexate (MTX)-loaded niosomes have been produced for potential use in drug delivery .
  • Methods of Application : The niosomes are produced using sodium hydroxide as a hydrating solution. They have a small particle size (241.3 ± 65.7 nm) and high uniformity .
  • Results or Outcomes : The entrapment efficiency of the niosomes was 59.5 ± 3.0%, and the release of the drug was completed in 6 hours .

Application in Cancer Treatment with Nanoparticles

  • Scientific Field : Nanomedicine
  • Summary of Application : Methotrexate has been used all over the world for treatment of different diseases such as cancer, autoimmune diseases, and rheumatoid arthritis. Several studies have addressed its formula, efficacy, and delivery methods in recent years. These studies have been focused on the effectiveness of different nanoparticles on drug delivery, delivery of the drug to the target cells, and attenuation of harm to the host cell .
  • Methods of Application : The main usages of methotrexate are in cancer treatment field, this review provided a brief perspective into using different nanoparticles and their role in the treatment of different cancers .
  • Results or Outcomes : Lots of research focused on combinational therapy in cancer and inflammatory disorders using novel nanoparticles and it is likely to expand in future. Moreover, the MTX could be utilized for drug delivery applications and other clinical settings .

Application in Rheumatoid Arthritis Treatment

  • Scientific Field : Rheumatology
  • Summary of Application : Methotrexate (MTX) initiation strategies in patients with rheumatoid arthritis (RA) and, in the case of non-responders, analyse the efficacy and safety of route and dose optimisation .
  • Methods of Application : A comprehensive scoping review of randomised controlled trials according to PRISMA Scoping Reviews Checklist and the framework proposed by Arksey and O’Malley .
  • Results or Outcomes : Higher starting doses of MTX and initial subcutaneous MTX made better performance in improving the ACR20 response, although the clinical effectiveness and safety of other MTX start regimens are comparable .

Application in Antineoplastic Drug

  • Scientific Field : Oncology
  • Summary of Application : Methotrexate sodium is an antineoplastic drug that inhibits dihydrofolate reductase, thus preventing the conversion from dihydrofolate to tetrahydrofolate .
  • Methods of Application : Methotrexate sodium is used to treat various cancers, such as breast cancer, lung cancer, head and neck cancer, and skin cancer .
  • Results or Outcomes : Apart from its original use as a cancer chemotherapeutic agent .

Application in Cancer Treatment with Superparamagnetic Iron Oxide Nanoparticles

  • Scientific Field : Nanomedicine
  • Summary of Application : Methotrexate-loaded superparamagnetic iron oxide nanoparticles (SPIONs) have been developed using supercritical liquid technology and optimized with a Box−Behnken design in order to assess its potential as a candidate for the treatment of breast cancer .
  • Methods of Application : The SPIONs had an aggregate size of 500 nm and an encapsulation efficiency of 46.8 ± 3.9%. The in vitro release study revealed an initial burst release followed by a considerable release of 35.1 ± 2.78% after 12 h .
  • Results or Outcomes : MTX-SPIONs exhibited prolonged anticancer effects against MCF-7 cell lines compared to MTX alone, indicating that SPION-delivered chemotherapeutics may increase cytotoxicity .

Application in Niosome Formulation for Enhanced Solubility

  • Scientific Field : Pharmaceutical Sciences
  • Summary of Application : Methotrexate-loaded niosomes were produced in small particle size (241.3 ± 65.7 nm) with high uniformity using sodium hydroxide as a hydrating solution .
  • Methods of Application : Their entrapment efficiency was 59.5 ± 3.0% and the release completed in 6 h .
  • Results or Outcomes : The incorporation of methotrexate into niosomes was confirmed, and their higher efficiency on cell viability was presented. MTX-loaded niosomes were found safe and acceptable for parenteral administration .

Application in Combinational Therapy

  • Scientific Field : Oncology and Inflammatory Disorders
  • Summary of Application : Methotrexate has been used in combinational therapy in cancer and inflammatory disorders using novel nanoparticles .
  • Methods of Application : The effectiveness of different nanoparticles on drug delivery, delivery of the drug to the target cells, and attenuation of harm to the host cell have been the focus of these studies .
  • Results or Outcomes : Research in this area is likely to expand in the future. Moreover, Methotrexate could be utilized for drug delivery applications and other clinical settings .

properties

IUPAC Name

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASQOOZCTWOQPA-GXKRWWSZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-05-2 (Parent)
Record name Methotrexate disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3037123
Record name Methotrexate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methotrexate sodium

CAS RN

7413-34-5, 15475-56-6
Record name Methotrexate disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG1E710ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate sodium
Reactant of Route 2
Methotrexate sodium
Reactant of Route 3
Methotrexate sodium
Reactant of Route 4
Reactant of Route 4
Methotrexate sodium
Reactant of Route 5
Reactant of Route 5
Methotrexate sodium
Reactant of Route 6
Reactant of Route 6
Methotrexate sodium

Citations

For This Compound
1,490
Citations
YW Cheung, BR Vishnuvajjala… - American Journal of …, 1984 - academic.oup.com
… The retention times of methotrexate sodium and cytarabine … ration of cytarabine, methotrexate sodium, hydro cortisone … sodium succinate, and methotrexate sodium in acidic medium are …
Number of citations: 25 academic.oup.com
M D'Hondt, E Vangheluwe, S Van Dorpe… - American Journal of …, 2012 - academic.oup.com
Purpose The short-term stability of extemporaneously prepared triple intrathecal therapy, containing cytarabine, methotrexate sodium, and methylprednisolone sodium succinate, was …
Number of citations: 17 academic.oup.com
JC Cradock, LM Kleinman… - American Journal of …, 1978 - academic.oup.com
Methotrexate sodium, cytarabine and hydrocortisone sodium succinate were evaluated in three vehicles, Sodium Chloride Injection, USP, Lactated Ringer's Injection, USP, and Elliott's …
Number of citations: 30 academic.oup.com
GD Kozloski, JM De Vito, JC Kisicki… - Arthritis & Rheumatism …, 1992 - Wiley Online Library
… absorption and bioavailability of low‐dose orally administered methotrexate sodium tablets. … of low‐dose orally administered methotrexate sodium tablets is not influenced by food. …
Number of citations: 46 onlinelibrary.wiley.com
W Yang, Y Zou, F Meng, J Zhang, R Cheng… - Advanced …, 2016 - Wiley Online Library
… cross-linked chimeric polymersome (Anis-RCCP) that shows efficient loading and in vivo lung tumor-targeting delivery of a water soluble clinical anticancer drug, methotrexate sodium (…
Number of citations: 59 onlinelibrary.wiley.com
EW St Clair, JR Rice, R Snyderman - Archives of internal …, 1985 - jamanetwork.com
… In March 1981, persistent synovitis prompted the initiation of treatment with methotrexate sodium, oral 7.5 mg/wk (three divided doses at 12-hour intervals), and two months later there …
Number of citations: 172 jamanetwork.com
JR Taylor, KM Halprin - Archives of Dermatology, 1977 - jamanetwork.com
• Approximately 60% of methotrexate in serum is protein bound and this binding occurs primarily to serum albumin. The fraction of methotrexate bound remains relatively constant …
Number of citations: 69 jamanetwork.com
Y Zhang, QA Xu, LA Trissel… - Hospital …, 1996 - mdanderson.elsevierpure.com
The purpose of this study was to evaluate the physical and chemical stabilities of methotrexate 2 mg/mL (as the sodium salt), cytarabine 3 mg/mL, and hydrocortisone 2 mg/mL (as the …
Number of citations: 12 mdanderson.elsevierpure.com
SDC Kumari, CB Tharani, N Narayanan… - Indian Journal of …, 2013 - ijrpb.com
The aim of the present work was to formulate nanoparticles for Methotrexate drug. Methotrexate is an anticancer, disease modifying anti rheumatic drug, and BCS Class–III drug having …
Number of citations: 31 ijrpb.com
B Bauer, PH Chyou, EJ Stratman, C Green - JAMA dermatology, 2017 - jamanetwork.com
… FibroSure, a noninvasive test for nonalcoholic steatohepatitis (NASH) and hepatic fibrosis, can be used for patients with psoriasis to aid in determining eligibility for methotrexate sodium …
Number of citations: 9 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.